Comparative Technical Guide: 3-(Triethylsilyl)-1-propanol vs. 3-(Trimethylsilyl)-1-propanol
Comparative Technical Guide: 3-(Triethylsilyl)-1-propanol vs. 3-(Trimethylsilyl)-1-propanol
The following technical guide provides an in-depth analysis comparing 3-(triethylsilyl)-1-propanol and 3-(trimethylsilyl)-1-propanol . This document is structured to serve researchers in medicinal chemistry and process development, focusing on the "Silicon Switch" strategy—modulating sterics and lipophilicity without altering the fundamental pharmacophore.
Executive Summary
In the realm of organosilicon chemistry and drug design, the substitution of a trimethylsilyl (TMS) group with a triethylsilyl (TES) group is a precision tool known as a "Silicon Switch." While 3-(trimethylsilyl)-1-propanol (TMS-propanol) is the standard building block for introducing silicon-based lipophilicity, 3-(triethylsilyl)-1-propanol (TES-propanol) offers a distinct physicochemical profile characterized by enhanced hydrolytic stability, increased lipophilicity (LogP), and greater steric demand. This guide delineates the critical differences between these two homologues, providing actionable protocols for their synthesis and application in Peterson olefination and bioisostere design.
Part 1: Physicochemical Profile
The transition from TMS to TES involves a significant increase in molecular weight and boiling point, which impacts purification strategies (distillation vs. chromatography).
Table 1: Comparative Properties
| Property | 3-(Trimethylsilyl)-1-propanol | 3-(Triethylsilyl)-1-propanol |
| Abbreviation | TMS-Propanol | TES-Propanol |
| CAS Number | 2917-47-7 | 2290-36-0 |
| Molecular Formula | ||
| Molecular Weight | 132.28 g/mol | 174.36 g/mol |
| Boiling Point | 111–112 °C @ 96 mmHg | 111–112 °C @ 15 mmHg (High Vac) |
| Density (25°C) | 0.832 g/mL | 0.828 g/mL (predicted) |
| Refractive Index | ||
| LogP (Predicted) | ~1.2 – 1.5 | ~2.88 |
| Steric Bulk (Cone Angle) | 118° | 132° |
Key Insight: Note the boiling point differential. While TMS-propanol can be distilled at moderate vacuum, TES-propanol requires high vacuum (<15 mmHg) to distill at similar temperatures, preventing thermal decomposition.
Part 2: Structural & Electronic Analysis
The Lipophilicity Jump (The Silicon Switch)
The most functional difference for drug development is lipophilicity. Silicon is more electropositive than carbon, making silyl groups highly lipophilic.
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TMS-Propanol: Adds moderate bulk and lipophilicity. Often used to "cap" polar regions or improve blood-brain barrier (BBB) penetration.
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TES-Propanol: The three ethyl chains significantly increase the partition coefficient (
vs TMS). This is critical when a lead compound is too polar; switching a TMS-propyl linker to a TES-propyl linker can drastically improve membrane permeability.
Steric Demand & Stability
The Cone Angle (a measure of steric bulk) increases from 118° (TMS) to 132° (TES).
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Metabolic Stability: The primary alcohol in both compounds is susceptible to oxidation (to aldehyde/acid). However, the bulky TES group provides greater steric shielding to the adjacent carbon chain, potentially retarding metabolic degradation at the
-position compared to the TMS analog. -
Chemical Stability: In reaction intermediates (e.g., silyl-stabilized carbanions), the TES group hinders nucleophilic attack more effectively than TMS.
Part 3: Synthesis & Manufacturing
Both compounds are best synthesized via Platinum-catalyzed Hydrosilylation of allyl alcohol. This route is atom-economical and avoids the use of pyrophoric Grignard reagents.
Synthesis Workflow (Hydrosilylation)
The following diagram illustrates the catalytic cycle and the critical difference in silane reactivity.
Caption: Pt-catalyzed hydrosilylation mechanism. The reaction is highly regioselective for the anti-Markovnikov product (1-propanol derivative).
Experimental Protocol: Synthesis of 3-(Triethylsilyl)-1-propanol
Reagents:
-
Allyl alcohol (1.0 equiv)
-
Triethylsilane (
) (1.1 equiv) -
Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (0.1 mol%)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Charge: Add Allyl alcohol and Karstedt’s catalyst solution. Heat to 60°C.
-
Addition: Dropwise add Triethylsilane. Caution: The reaction is exothermic. Control the addition rate to maintain a gentle reflux (~70-80°C).
-
Completion: After addition, stir at 80°C for 2 hours. Monitor conversion by GC-MS or 1H-NMR (disappearance of allyl olefinic protons at
5.8-6.0 ppm). -
Purification: Distill the crude mixture under high vacuum.
-
Note: Remove unreacted allyl alcohol and silane first at low vac.
-
Collect TES-propanol fraction at 111–112°C / 15 mmHg .
-
-
Yield: Typical isolated yields are 85-92%.
Part 4: Applications in Synthesis & Drug Design
The Peterson Olefination: Stereocontrol
One of the most sophisticated uses of these alcohols involves converting the hydroxyl group to a leaving group (e.g., mesylate) and displacement to form
The Steric Effect:
-
TMS: Small steric bulk leads to lower diastereoselectivity during the initial aldol-like addition.
-
TES: The bulkier ethyl groups enhance anti vs syn transition state differentiation, allowing for higher stereocontrol in the formation of the
-hydroxysilane intermediate.
Caption: Peterson Olefination logic flow. TES improves the diastereomeric ratio (dr) of the β-hydroxysilane intermediate.
Linker Chemistry
In antibody-drug conjugates (ADCs) or PROTACs, the linker's hydrophobicity affects aggregation and solubility.
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Use TMS-propyl: When a compact, slightly lipophilic linker is required.
-
Use TES-propyl: When the payload is too hydrophilic and needs a "grease" element to cross membranes, or to block a metabolic soft spot via steric hindrance.
Part 5: Safety & Handling
-
Flammability: Both compounds are flammable liquids. TMS-propanol (Flash point ~27°C) is more volatile and poses a higher fire risk than TES-propanol (Flash point >90°C).
-
Storage: Store under inert atmosphere (Argon/Nitrogen). While the C-Si bond is stable, the hydroxyl group is hygroscopic.
-
Toxicity: Generally low acute toxicity, but organosilanes can be irritating to eyes and skin. Handle in a fume hood.
References
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Sigma-Aldrich. 3-(Trimethylsilyl)-1-propanol Product Sheet. Retrieved from .
-
PubChem. 3-(Trimethylsilyl)-1-propanol Compound Summary. National Library of Medicine. Retrieved from .
-
ChemicalBook. 3-(Triethylsilyl)-1-propanol Properties and CAS 2290-36-0. Retrieved from .
- Gelest, Inc.
-
Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from .
-
Organic Chemistry Portal. Peterson Olefination Mechanism and Stereochemistry. Retrieved from .
